molecular formula C11H15ClO3S B1443998 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride CAS No. 1018271-60-7

3-(4-Ethylphenoxy)propane-1-sulfonyl chloride

Cat. No.: B1443998
CAS No.: 1018271-60-7
M. Wt: 262.75 g/mol
InChI Key: RCSMXJDLTNTZRM-UHFFFAOYSA-N
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Description

3-(4-Ethylphenoxy)propane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is widely used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-ethylphenol with 1,3-propanesultone in the presence of a base, followed by chlorination with thionyl chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to maintain efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Hydrolysis: It can hydrolyze in the presence of water to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions with this compound include sulfonamides, sulfonic acids, and other sulfonyl derivatives .

Scientific Research Applications

3-(4-Ethylphenoxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride exerts its effects involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride include:

  • 3-(4-Methylphenoxy)propane-1-sulfonyl chloride
  • 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride
  • 3-(4-Bromophenoxy)propane-1-sulfonyl chloride .

Uniqueness

This compound is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its reactivity and the properties of the resulting sulfonyl derivatives. This makes it a valuable reagent in the synthesis of specific compounds with desired properties .

Properties

IUPAC Name

3-(4-ethylphenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-2-10-4-6-11(7-5-10)15-8-3-9-16(12,13)14/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSMXJDLTNTZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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